1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the piperazine ring.
Attachment of the Oxadiazole Moiety: The oxadiazole moiety is incorporated through a cyclization reaction involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the replacement of the chlorine atom.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol is unique due to the presence of both the piperazine and oxadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H23ClN4O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H23ClN4O3/c22-17-4-2-5-18(12-17)26-9-7-25(8-10-26)13-19(27)14-28-20-6-1-3-16(11-20)21-24-23-15-29-21/h1-6,11-12,15,19,27H,7-10,13-14H2 |
InChI Key |
RAOMHBLTGSABBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC(=C2)C3=NN=CO3)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.